Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate
Overview
Description
“Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” is a chemical compound with the molecular formula C14H21NO4S . It has a molecular weight of 299.39 g/mol . The IUPAC name for this compound is methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule. The compound also has a topological polar surface area .Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” has a molecular weight of 299.39 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound also has a rotatable bond count of seven .Scientific Research Applications
Anticancer Applications
Organotin(IV) complexes synthesized from amino acetate functionalized Schiff base, similar in structural complexity to Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate, have been investigated for their in vitro cytotoxicity against a variety of human tumor cell lines. These compounds exhibit significant cytotoxic activity, suggesting potential applications in anticancer drug research (Basu Baul et al., 2009).
Antibacterial and Antimicrobial Activity
Novel sulfonamide derivatives, which share a functional group similarity with Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate, have been synthesized and evaluated for their antimicrobial properties. These compounds displayed interesting activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential utility in developing new antimicrobial agents (Ghorab et al., 2017).
Enzyme-linked Immunosorbent Assay (ELISA) Development
Research has been conducted on generating broad specificity antibodies for sulfonamide antibiotics, leading to the development of a highly sensitive ELISA. This work demonstrates the potential for related compounds in facilitating the detection and analysis of sulfonamide antibiotics in complex biological matrices, such as milk samples (Adrián et al., 2009).
Electrophoretic and Biocompatible Polymers
Research involving the synthesis of N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a compound with functional similarities to Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate, for initiating polymerization of 2-oxazolines, demonstrates the application of such compounds in creating electrophoretic and biocompatible polymers. This suggests potential uses in biomedical applications, especially in coatings and drug delivery systems (Hayashi & Takasu, 2015).
Nonlinear Optical Activity
A study on a structurally related compound, exploring its structural, vibrational, and electronic properties, revealed its potential for nonlinear optical activity. This indicates that compounds like Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate could have applications in the development of materials for optical technologies (Murugavel et al., 2016).
properties
IUPAC Name |
methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVLBGWTRIOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377529 | |
Record name | Methyl N-(4-methylbenzene-1-sulfonyl)leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate | |
CAS RN |
51220-84-9 | |
Record name | Methyl N-(4-methylbenzene-1-sulfonyl)leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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